1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one
Description
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one is an arylpiperazine derivative characterized by a piperazine ring substituted with a 2-fluorophenyl group at the 4-position and a phenoxy group attached to the butan-1-one chain.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-9-4-5-10-19(18)22-12-14-23(15-13-22)20(24)11-6-16-25-17-7-2-1-3-8-17/h1-5,7-10H,6,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMQZJJSRGZHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Phenoxybutanone Moiety: The final step involves the attachment of the phenoxybutanone moiety to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the ketone group in the phenoxybutanone moiety to an alcohol.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Pharmacology: It is used in the study of receptor-ligand interactions, especially in the context of dopamine and serotonin receptors.
Industrial Chemistry: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluorophenyl)piperazin-1-yl]-4-phenoxybutan-1-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs, highlighting differences in substituents, molecular weight, and structural features:
Key Observations:
Substituent Effects on Piperazine: The 2-fluorophenyl group in the target compound may confer distinct electronic and steric properties compared to 4-fluorophenyl () or 2-methoxyphenyl (Fluanisone). Chlorophenyl () and trifluoromethylpyridyl () substituents highlight the diversity of piperazine modifications for tuning target affinity.
Butanone Chain Modifications: The phenoxy group in the target compound introduces an ether oxygen, increasing polarity compared to Fluanisone’s 4-fluorophenyl or MK38’s thiophene. This may affect solubility and blood-brain barrier penetration . Pyridin-4-yl () and thiophen-2-yl () substituents demonstrate the use of heterocycles to modulate electronic and steric profiles.
Conformational Analysis :
- Piperazine rings in analogs like (E)-3-(2-ethoxyphenyl)-1-{4-[(2-fluorophenyl)(4-fluorophenyl)methyl]piperazin-1-yl}prop-2-en-1-one () adopt chair conformations with pendant substituents in equatorial positions. Similar conformations are expected in the target compound, influencing receptor interactions .
- Ring puckering () may further affect the spatial arrangement of substituents, though specific data for the target compound are lacking.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
